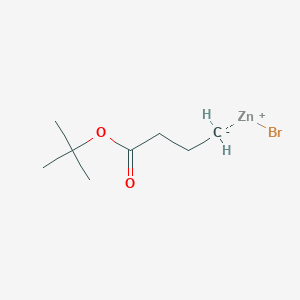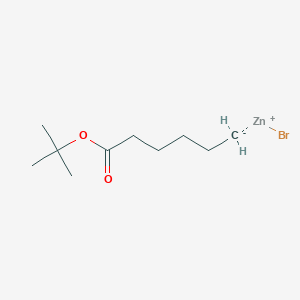
3,5-Dimethoxyphenylzinc Iodide, 0.5M in tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxyphenylzinc iodide, 0.5M in tetrahydrofuran (3,5-DMPZI-THF) is an organometallic compound composed of zinc, iodine, and a phenyl group. It is a versatile reagent used in a variety of organic transformations, such as the synthesis of chiral compounds, the formation of cyclopropanes, and the preparation of aryl halides. It is also used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. The structure of 3,5-DMPZI-THF is shown in Figure 1.
Mecanismo De Acción
The mechanism of action of 3,5-DMPZI-THF is based on the formation of a zinc-iodide complex. The complex is formed when the zinc atom binds to the iodine atom, forming a covalent bond. This complex is then able to react with a variety of organic compounds, such as amines, alcohols, and carboxylic acids, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMPZI-THF are not well understood. However, it is known that it can react with a variety of organic compounds, such as amines, alcohols, and carboxylic acids, to form a variety of products. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-DMPZI-THF in lab experiments include its high reactivity and its ability to form a variety of products. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 3,5-DMPZI-THF is its toxicity, which can be hazardous if not handled properly.
Direcciones Futuras
For the use of 3,5-DMPZI-THF include the development of new synthetic methods and the use of the compound in the synthesis of novel pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, further research is needed to develop safer methods for handling and storing the compound.
Métodos De Síntesis
3,5-DMPZI-THF is synthesized by a two-step process. In the first step, 3,5-dimethoxyphenylzinc bromide is prepared by the reaction of 3,5-dimethoxyphenol with zinc bromide in anhydrous tetrahydrofuran. In the second step, 3,5-dimethoxyphenylzinc bromide is reacted with iodine in anhydrous tetrahydrofuran to form 3,5-dimethoxyphenylzinc iodide. This reaction is conducted at room temperature and yields 3,5-DMPZI-THF in high yield.
Aplicaciones Científicas De Investigación
3,5-DMPZI-THF has been used in a variety of scientific research applications. It has been used in the synthesis of chiral compounds, such as amino acids and peptides, as well as in the formation of cyclopropanes. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics. Additionally, 3,5-DMPZI-THF has been used in the synthesis of biodegradable polymers and in the preparation of aryl halides.
Propiedades
IUPAC Name |
1,3-dimethoxybenzene-5-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.HI.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHSISAPDLLGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)OC.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyphenylzinc iodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333750.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)

![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)








